molecular formula C9H7F7N2O B15204710 1-Acetyl-5-(heptafluoropropyl)-3-methyl-1H-pyrazole

1-Acetyl-5-(heptafluoropropyl)-3-methyl-1H-pyrazole

Cat. No.: B15204710
M. Wt: 292.15 g/mol
InChI Key: ZYDUSKAXWYFIHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-5-(heptafluoropropyl)-3-methyl-1H-pyrazole is a synthetic compound belonging to the pyrazole family. This compound is characterized by the presence of an acetyl group, a heptafluoropropyl group, and a methyl group attached to the pyrazole ring. The unique structure of this compound imparts distinct chemical and physical properties, making it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-5-(heptafluoropropyl)-3-methyl-1H-pyrazole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole with heptafluoropropyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution of the hydrogen atom on the pyrazole ring with the heptafluoropropyl group. The resulting intermediate is then acetylated using acetic anhydride to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-5-(heptafluoropropyl)-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Acetyl-5-(heptafluoropropyl)-3-methyl-1H-pyrazole has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Acetyl-5-(heptafluoropropyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The heptafluoropropyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The acetyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 1-Acetyl-5-(heptafluoropropyl)-3-methyl-1H-pyrazole is unique due to the presence of the heptafluoropropyl group, which imparts distinct fluorine-related properties such as increased lipophilicity and stability. This makes the compound particularly valuable in applications requiring enhanced hydrophobic interactions and resistance to metabolic degradation .

Properties

IUPAC Name

1-[5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-methylpyrazol-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F7N2O/c1-4-3-6(18(17-4)5(2)19)7(10,11)8(12,13)9(14,15)16/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDUSKAXWYFIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(C(C(F)(F)F)(F)F)(F)F)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F7N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.